4-(4-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS No.: 860784-99-2
Cat. No.: VC5237954
Molecular Formula: C17H16FN3O2
Molecular Weight: 313.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860784-99-2 |
|---|---|
| Molecular Formula | C17H16FN3O2 |
| Molecular Weight | 313.332 |
| IUPAC Name | 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C17H16FN3O2/c1-12-19-20(11-13-3-9-16(23-2)10-4-13)17(22)21(12)15-7-5-14(18)6-8-15/h3-10H,11H2,1-2H3 |
| Standard InChI Key | DATHDDKEWFZQHA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC |
Introduction
4-(4-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound belonging to the triazole class. It is characterized by its molecular formula, C17H16FN3O2, and molecular weight of 313.33 g/mol . This compound is identified by the PubChem CID 3254623 and has several synonyms, including 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one and AKOS005081486 .
Chemical Identifiers Table
| Identifier | Value |
|---|---|
| PubChem CID | 3254623 |
| Molecular Formula | C17H16FN3O2 |
| Molecular Weight | 313.33 g/mol |
| InChIKey | DATHDDKEWFZQHA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC |
Synthesis and Applications
While specific synthesis methods for 4-(4-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one are not detailed in the available literature, compounds of similar structure often involve reactions that form the triazole ring through condensation or cyclization processes. The applications of such compounds typically include biological activities such as antimicrobial, antiviral, or anticancer properties, although specific studies on this compound are not widely reported.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume